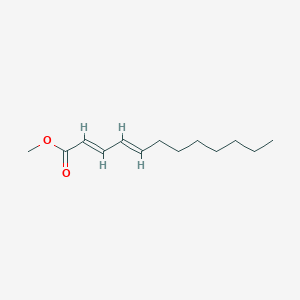

methyl (2E,4E)-dodeca-2,4-dienoate

Description

Contextual Significance within Natural Product Chemistry

The significance of methyl (2E,4E)-dodeca-2,4-dienoate in natural product chemistry stems from its presence in various organisms, where it often plays a role in chemical communication or defense.

It has been identified as a volatile component in the essential oil of a specific chemotype of Frankincense (Boswellia spp.). In one study, this compound was found in the essential oil, which demonstrated notable antimicrobial and cytotoxic activities. globaljournals.org While the bioactivity is likely due to a synergistic effect of all components, the presence of this compound is a key characteristic of this particular chemotype. globaljournals.org

Perhaps more significantly, related dodecadienoates are recognized as insect growth regulators and pheromones. For instance, various alkyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoates have been synthesized and studied for their juvenile hormone activity, which is critical for controlling insect development. acs.orgacs.org The parent acid, (2E,4E)-dodeca-2,4-dienoic acid, has also been noted in various plants like Taraxacum officinale (dandelion) and Fagopyrum esculentum (buckwheat). nih.gov The methyl ester form, methyl (2E,4E)-deca-2,4-dienoate (a shorter 10-carbon chain analog), is a known pheromone component for the male dried bean beetle, Acanthoscelides obtectus. researchgate.netresearchgate.net This highlights the importance of the conjugated dienoate structure in insect chemical ecology.

Table 1: Natural Occurrence of (2E,4E)-dodeca-2,4-dienoate and Related Compounds

| Compound Name | Natural Source | Role/Context |

| This compound | Boswellia spp. (Frankincense) | Component of essential oil globaljournals.org |

| (2E,4E)-dodeca-2,4-dienoic acid | Taraxacum officinale, Fagopyrum esculentum | Plant metabolite nih.gov |

| Methyl (2E,4E)-deca-2,4-dienoate | Acanthoscelides obtectus (Dried bean beetle) | Pheromone component researchgate.netresearchgate.net |

| Alkyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoates | N/A (Synthetic Analogs) | Insect Juvenile Hormone Activity acs.orgacs.org |

Overview of Research Trajectories for Conjugated Dienyl Esters

Conjugated dienyl esters, the broader class of molecules to which this compound belongs, are significant motifs in natural products and are valuable building blocks in organic synthesis. nih.gov Research into these compounds generally follows several key trajectories:

Stereoselective Synthesis: A primary focus of research is the development of methods to control the geometry of the double bonds (E/Z isomerism). researchgate.net The specific stereochemistry is often critical for biological activity. nih.gov Techniques like the Horner-Wadsworth-Emmons olefination, Suzuki and Negishi cross-coupling reactions, and various rearrangement reactions are commonly employed to achieve high stereoselectivity. researchgate.netmdpi.com The ability to synthesize all possible stereoisomers of a given dienyl ester is crucial for structure-activity relationship studies. researchgate.net

Biological Activity Studies: The conjugated diene structure is a common feature in molecules with potent biological effects. nih.gov Researchers actively investigate these compounds as insect growth regulators (juvenile hormone mimics), pheromones, and potential pharmaceuticals. acs.org For example, the study of various dodecadienoate analogs has been central to understanding the structural requirements for juvenile hormone activity in insects like Drosophila. acs.orgplos.org

Synthetic Applications: Conjugated dienyl esters are versatile precursors for more complex molecules. Their conjugated π-system allows them to participate in a variety of chemical transformations, most notably cycloaddition reactions like the Diels-Alder reaction, to construct cyclic systems. mdpi.com They also undergo addition reactions, polymerizations, and C-H functionalizations, making them valuable intermediates in synthetic chemistry. researchgate.net

Scope and Research Focus of this compound Studies

Direct research on this compound is more limited compared to its analogs like methoprene (B1676399) or other pheromones. However, existing studies and related research define a clear scope:

Identification and Isolation: A key focus has been the identification of this compound from natural sources. Its documentation as a constituent of Boswellia essential oil is a primary example, contributing to the chemical characterization of this natural product. globaljournals.org

Synthesis as a Research Target: While not as prominent as other juvenoids, the synthesis of dodecadienoates serves as a model for developing and refining synthetic methodologies. The synthesis of related amides has been described starting from this compound, indicating its use as a chemical precursor. googleapis.com

Analog for Structure-Activity Relationship (SAR) Studies: The compound fits into the broader investigation of how the chain length and substitution patterns of (2E,4E)-dienoates affect their biological activity as insect juvenile hormones. acs.orgacs.org By comparing its (hypothetical or tested) activity to more complex analogs, researchers can deduce the structural features essential for potent hormonal effects. plos.org For example, studies on alkyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoates reveal that the addition of methyl groups at specific positions significantly enhances juvenile hormone activity. acs.org

Table 2: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | Methyl (2E,4E)-deca-2,4-dienoate |

| Molecular Formula | C₁₃H₂₂O₂ | C₁₁H₁₈O₂ nih.gov |

| Molecular Weight | 210.31 g/mol | 182.26 g/mol nih.gov |

| IUPAC Name | This compound | methyl (2E,4E)-deca-2,4-dienoate nih.gov |

| Synonyms | (E,E)-2,4-Dodecadienoic acid methyl ester | Methyl 2,4-decadienoate, (2E,4E)- nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C13H22O2 |

|---|---|

Molecular Weight |

210.31 g/mol |

IUPAC Name |

methyl (2E,4E)-dodeca-2,4-dienoate |

InChI |

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h9-12H,3-8H2,1-2H3/b10-9+,12-11+ |

InChI Key |

FWDIWEBRLBVZRE-HULFFUFUSA-N |

Isomeric SMILES |

CCCCCCC/C=C/C=C/C(=O)OC |

Canonical SMILES |

CCCCCCCC=CC=CC(=O)OC |

Origin of Product |

United States |

Occurrence, Isolation, and Chemoecological Significance

Natural Sources and Distribution of Methyl (2E,4E)-dodeca-2,4-dienoate

This compound has been identified in various plant species and other biological systems.

This compound has been reported in several plant species, where it contributes to their chemical profile.

Boswellia spp. : The essential oil of a novel chemotype of Boswellia species from Somaliland has been found to contain this compound, although it was not detected in other analyzed samples. globaljournals.org

Taraxacum officinale (Dandelion) : The related compound, (2E,4E)-dodeca-2,4-dienoic acid, has been reported in dandelion. nih.govhmdb.ca This suggests the potential for the methyl ester form to also be present, as esterification is a common biochemical reaction.

Fagopyrum esculentum (Common Buckwheat) : Similar to dandelion, common buckwheat is known to contain (2E,4E)-dodeca-2,4-dienoic acid. nih.govhmdb.ca The presence of the acid implies the possibility of its methyl ester derivative within the plant.

Beyond the plant kingdom, this compound and its analogs have been identified in insects, where they often function as pheromones. For instance, various methyl decadienoate and tetradecatrienoate compounds serve as pheromone components in the male dried bean beetle, Acanthoscelides obtectus. researchgate.netresearchgate.net While not the specific dodeca-2,4-dienoate, this highlights the role of similar structures in insect communication.

Biosynthetic Pathways and Precursor Derivation of Dodecadienoates

The biosynthesis of dodecadienoates is intricately linked to primary metabolic pathways.

Fatty Acid Metabolism and Polyketide Pathway Intersections

Fatty acid metabolism is the foundational pathway for the biosynthesis of dodecadienoates. wikipedia.org Fatty acids are built from acetyl-CoA units, and through a series of elongation and desaturation steps, various chain lengths and degrees of unsaturation are achieved. nih.gov The synthesis of a C12 chain with two double bonds, as seen in dodecadienoic acid, is a direct outcome of these pathways. The polyketide pathway, which also utilizes acetyl-CoA and malonyl-CoA as building blocks, can produce a diverse array of secondary metabolites and can intersect with fatty acid metabolism, providing alternative routes to such compounds.

Enzymatic Mechanisms Governing Dienyl Ester Formation

The formation of the methyl ester, this compound, from its corresponding carboxylic acid is an enzymatic process. nih.gov Esterification reactions in biological systems are commonly catalyzed by enzymes such as lipases or other esterases. nih.govmdpi.com These enzymes facilitate the transfer of the methyl group from a donor molecule, such as S-adenosyl methionine, to the carboxyl group of (2E,4E)-dodeca-2,4-dienoic acid. The specific enzymes responsible for the formation of this particular dienyl ester in the mentioned organisms are a subject for further detailed investigation. The use of lipases for the synthesis of various diene esters in laboratory settings demonstrates the feasibility of this enzymatic transformation. nih.gov

Chemoecological Roles of this compound and Related Analogs

The chemical properties of this compound and its structural relatives dictate their roles in mediating ecological interactions. In insects, compounds with similar structures, such as methyl (E,R)-2,4,5-tetradecatrienoate and methyl (2E,4Z)-2,4-decadienoate, are crucial components of pheromone blends, influencing mating behaviors. researchgate.net For example, a blend of several compounds, including a methyl decadienoate, was found to be behaviorally active as a pheromone for the dried bean beetle. researchgate.net The specific role of this compound itself in the chemical ecology of the plants it is found in, whether as a defense compound, an attractant for pollinators, or another signaling molecule, remains an area for ongoing research.

Identification as Semiochemicals (e.g., Pheromone Components, Kairomones)

Semiochemicals are signaling chemicals used in communication, and methyl esters of unsaturated fatty acids are frequently identified as such. For instance, methyl (2E,4E)-2,4-decadienoate, a close structural analog, is a known semiochemical. chemicalbook.compherobase.comresearchgate.net It is utilized by several species of stink bugs (family Pentatomidae) as a pheromone component. pherobase.com Kairomones are a class of semiochemicals that benefit the receiver but not the emitter; certain unsaturated esters can act as kairomones, for example, by attracting predators or parasitoids to their insect hosts. ebi.ac.uk Given these precedents, it is plausible that this compound could function as a semiochemical in certain insect species, although specific examples are not prominently documented.

The following table details the identification of a related compound as a semiochemical in various insect species.

| Species | Family | Common Name | Semiochemical Role |

| Euschistus conspersus | Pentatomidae | Consperse stink bug | Pheromone |

| Euschistus ictericus | Pentatomidae | - | Pheromone |

| Euschistus obscurus | Pentatomidae | Pale-lined stink bug | Pheromone |

| Euschistus politus | Pentatomidae | - | Pheromone |

| Euschistus servus | Pentatomidae | Brown stink bug | Pheromone |

Data sourced from The Pherobase. pherobase.com

Involvement in Inter- and Intra-species Chemical Communication

The involvement of conjugated dien-oate esters in chemical communication is well-established. These compounds are often components of aggregation or sex pheromones, facilitating reproduction and resource localization. Interspecifically, they can act as allomones (repelling other species) or kairomones. The specific stereochemistry of the double bonds, such as the (2E,4E) configuration, is often crucial for biological activity, as different isomers can elicit different behavioral responses or be inactive. acs.org The chain length and the ester functional group also play a significant role in the specificity of the chemical signal.

Analogous Compounds as Insect Growth Regulators (IGRs) with Juvenile Hormone (JH) Activity

A significant aspect of the chemoecological importance of this compound lies in its structural similarity to a class of potent insect growth regulators (IGRs) known as juvenile hormone (JH) analogs or juvenoids. icup.org.uk These compounds mimic the action of natural juvenile hormone, a key hormone that regulates insect development, metamorphosis, and reproduction. wikipedia.org

By maintaining high levels of JH activity, these analogs can disrupt the normal life cycle of insects, preventing larvae from developing into adults and thereby inhibiting reproduction. wikipedia.orgmsdvetmanual.com Several commercially successful IGRs are based on the (2E,4E)-dodecadienoate skeleton.

Prominent IGRs with a Dodecadienoate Structure:

Methoprene (B1676399): This compound is widely used for the control of mosquitoes, fleas, and other pests. icup.org.ukmsdvetmanual.com Its structure features an 11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate backbone. The (S)-enantiomer is the active form. msdvetmanual.com

Hydroprene (B1673459): Also an effective IGR, hydroprene is the ethyl ester of 3,7,11-trimethyl-2,4-dodecadienoic acid. msdvetmanual.com Like methoprene, its biological activity is primarily attributed to the (S)-enantiomer. msdvetmanual.com

Kinoprene (B1673650): This juvenoid, with a prop-2-ynyl ester group, has also demonstrated high morphogenetic activity against various insects, including aphids. researchgate.net

The following table provides a comparison of these analogous IGRs.

| Compound Name | Chemical Name | Key Structural Features |

| Methoprene | Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate | Isopropyl ester, methoxy (B1213986) and methyl groups at C11 |

| Hydroprene | Ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate | Ethyl ester, methyl groups at C3, C7, and C11 |

| Kinoprene | Prop-2-ynyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate | Propargyl ester, methyl groups at C3, C7, and C11 |

The biological activity of these compounds underscores the importance of the (2E,4E)-dodecadienoate chain as a scaffold for potent JH mimics. acs.orgup.ac.za Research has shown that variations in the ester group and substitutions on the carbon chain can significantly influence the level of JH activity against different insect species. up.ac.za

Advanced Synthetic Methodologies for Methyl 2e,4e Dodeca 2,4 Dienoate and Stereoisomers

Total Synthesis Approaches to Conjugated Dienyl Esters

The synthesis of conjugated dienyl esters like methyl (2E,4E)-dodeca-2,4-dienoate requires methodologies that allow for the precise installation of two conjugated double bonds with specific stereochemistry. The development of stereoselective methods is paramount to avoid the formation of difficult-to-separate isomeric mixtures. mdpi.com

Stereoselective Synthesis Strategies for (2E,4E)-Diene Configuration

Achieving the (2E,4E) configuration requires careful selection of reagents and reaction conditions. Several strategies have proven effective for the stereocontrolled synthesis of this geometry. One common approach involves the coupling of two vinyl fragments, where the stereochemistry of each double bond is pre-determined in the respective coupling partners. clockss.org Transition-metal-catalyzed cross-coupling reactions are particularly powerful for this purpose. mdpi.com

Another strategy involves olefination reactions, such as the Wittig reaction or its variants, where the stereochemical outcome is directed by the nature of the ylide and the reaction conditions. researchgate.netorganic-chemistry.org For instance, the reaction of a stabilized phosphorus ylide with an α,β-unsaturated aldehyde often leads to the formation of an (E,E)-diene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is particularly renowned for its high E-selectivity in the formation of new double bonds. organic-chemistry.org This makes it a valuable tool for the synthesis of (2E,4E)-dienyl esters.

Control of Double Bond Geometry and Stereochemistry

The control of double bond geometry is a central challenge in the synthesis of polyenes. The stereochemical outcome of a reaction can be influenced by several factors, including the steric and electronic properties of the substrates, the choice of catalyst and ligands, the solvent, and the reaction temperature. acs.orgvanderbilt.edu

For instance, in palladium-catalyzed cross-coupling reactions, the stereochemistry of the starting vinyl halides or vinylboron compounds is generally retained in the product. clockss.orgwikipedia.org This principle of stereospecificity is fundamental to the design of synthetic routes to stereochemically pure dienes. However, isomerization can sometimes occur, and reaction conditions must be optimized to minimize this. nih.gov

In Wittig-type reactions, the use of stabilized ylides (containing an electron-withdrawing group) typically favors the formation of the (E)-alkene, while non-stabilized ylides often yield the (Z)-alkene. organic-chemistry.orgiitk.ac.in The Schlosser modification of the Wittig reaction allows for the conversion of the initially formed Z-alkene to the E-alkene, providing an additional level of control. wikipedia.org

Key Synthetic Reactions and Mechanistic Considerations

Several key reactions are instrumental in the synthesis of conjugated dienyl esters. Understanding the mechanisms of these reactions is crucial for predicting and controlling the stereochemical outcome.

Wittig Reactions and Their Application in Dienyl Ester Synthesis

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. iitk.ac.in To synthesize a conjugated diene like this compound, a common strategy is to react an α,β-unsaturated aldehyde with a suitable phosphorus ylide. researchgate.netchegg.com

The mechanism proceeds through the initial nucleophilic addition of the ylide to the carbonyl group, forming a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. iitk.ac.inlibretexts.org The decomposition of the oxaphosphetane yields the alkene and triphenylphosphine (B44618) oxide. The stereoselectivity of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. Stabilized ylides, which are more reactive, tend to give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Table 1: Examples of Wittig Reactions for Diene Synthesis

| Ylide Type | Aldehyde/Ketone | Product Stereochemistry | Reference |

|---|---|---|---|

| Stabilized | α,β-Unsaturated Aldehyde | Predominantly (E,E) | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions for Conjugated Systems

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for constructing carbon-carbon bonds, including the formation of conjugated dienes. wikipedia.org Key examples include the Suzuki, Negishi, and Heck reactions.

The Suzuki reaction couples an organoboron compound (like a vinylboronic acid or ester) with an organic halide or triflate. wikipedia.orgorganic-chemistry.org It is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org For the synthesis of this compound, a (E)-vinylboronic acid could be coupled with a (E)-α-bromoacrylate. The reaction generally proceeds with retention of the double bond geometry of both coupling partners. wikipedia.org

The Negishi reaction involves the coupling of an organozinc compound with an organic halide. numberanalytics.comillinois.edunumberanalytics.com It is highly efficient and stereospecific, often providing excellent yields and stereoselectivity in the synthesis of conjugated dienes. mdpi.comnih.gov The synthesis of all four stereoisomers of a dienyl ester has been achieved with high selectivity using the Negishi coupling. mdpi.com

The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgnih.gov While traditionally used to form a single new C-C bond, it can be adapted for diene synthesis. acs.orgresearchgate.net For example, the reaction of a vinyl halide with an acrylate (B77674) can produce a dienyl ester. acs.org However, controlling regioselectivity and stereoselectivity can be challenging. acs.org

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Diene Synthesis

| Reaction | Organometallic Reagent | Electrophile | Key Features |

|---|---|---|---|

| Suzuki | Organoboron | Organic Halide/Triflate | Mild conditions, high functional group tolerance. organic-chemistry.org |

| Negishi | Organozinc | Organic Halide | High efficiency and stereospecificity. mdpi.comnih.gov |

Iron-Catalyzed Cross-Coupling Methods in Dienyl Ester Synthesis

In recent years, iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed methods. acs.orgnih.gov Iron catalysts have been successfully employed in the synthesis of conjugated dienes. acs.orgbeilstein-journals.org

One notable method involves the coupling of Grignard reagents with dienol phosphates in the presence of an iron catalyst. acs.org This reaction has been shown to be stereoselective and provides excellent yields of terminal conjugated dienes. acs.org Another approach involves the iron-catalyzed coupling of α-allenyl esters with Grignard reagents, which offers a rapid and practical route to a variety of substituted 1,3-dienes. nih.gov Iron has also been used to catalyze the three-component azidoalkylation of conjugated dienes. rsc.org

While still less developed than palladium catalysis, iron-catalyzed methods show great promise for the synthesis of conjugated systems like this compound, offering a greener and more economical synthetic strategy. nih.gov

Thermal Rearrangements and Their Utility in Dienyl Ester Formation

Thermal rearrangement reactions represent a powerful, often elegant, strategy in organic synthesis for the construction of complex molecular architectures from simpler precursors. In the context of producing conjugated dienyl esters like this compound, specific thermal rearrangements can be employed to generate the requisite C=C double bond geometry. These reactions are typically driven by the formation of a more thermodynamically stable system and proceed through concerted, pericyclic transition states.

One of the most prominent classes of thermal rearrangements applicable to this area is the sigmatropic rearrangement, particularly the rsc.orgrsc.org-Claisen rearrangement. clockss.org This process involves the thermal reorganization of an allyl vinyl ether or an aryl allyl ether. clockss.org To generate a dienyl ester scaffold, a precursor containing an appropriately substituted allyl ether moiety would be required. The rearrangement proceeds through a six-membered, chair-like transition state, leading to a γ,δ-unsaturated carbonyl compound. While not a direct route to the final ester, the product contains a newly formed C-C bond and a double bond positioned to facilitate subsequent elimination or isomerization steps to yield the conjugated diene system. For instance, the thermal rearrangement of an allenyl phenol, formed from a propargyl ether, can lead to the formation of a substituted diene system. clockss.org

Another relevant thermal process is the retro-ene reaction. This reaction involves the thermal fragmentation of a molecule containing a hydrogen atom on a δ-carbon relative to a double bond, proceeding through a six-membered cyclic transition state to yield two new unsaturated molecules. nih.gov For the synthesis of a dienyl ester, a suitably designed precursor alcohol or ether could undergo a retro-ene reaction to form an enol, which would then tautomerize to the corresponding aldehyde. nih.gov This aldehyde can then be oxidized and esterified to produce the target dienyl ester. The stereochemistry of the newly formed double bond is often influenced by the thermodynamics of the transition state.

The Curtius rearrangement, a thermal decomposition of an acyl azide (B81097) to an isocyanate, has also been adapted for the synthesis of dienyl carbamates, which are structurally related to dienyl esters. nih.gov This procedure demonstrates the utility of thermal rearrangements in forming conjugated systems by first creating a dienoyl carboxylic acid, converting it to the corresponding acyl azide, and then heating it to induce rearrangement and subsequent trapping with an alcohol to form the carbamate. nih.gov

These methods highlight the utility of thermal rearrangements in generating key structural features of dienyl esters. The choice of precursor and reaction conditions is critical for controlling the regioselectivity and stereoselectivity of the resulting conjugated diene.

Asymmetric Synthesis and Enantiomeric Control in Analogs

While this compound itself is achiral, many of its biologically active analogs possess one or more stereocenters. The synthesis of these analogs with high enantiomeric purity is crucial, as different enantiomers often exhibit significantly different biological activities. researchgate.netwikipedia.org Asymmetric synthesis, the preferential synthesis of one enantiomer of a chiral molecule, is therefore a key area of research. wikipedia.orgchiralpedia.com

Several strategies are employed to achieve enantiomeric control in the synthesis of dodecadienoate analogs. ub.edu These include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. wikipedia.orgnih.gov

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. chiralpedia.com For analogs of dodecadienoates, this often involves reactions like asymmetric hydrogenation or asymmetric alkylation. For example, in the synthesis of optically active (S)-(+)- and (R)-(-)-isomers of alkyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoates, a key intermediate is often resolved or synthesized enantioselectively. researchgate.net Research has shown that for certain insect species, the (S)-(+) enantiomers of these analogs display considerably higher juvenile hormone activity than the (R)-(-) enantiomers. researchgate.net

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. ub.edu The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically pure product. This strategy allows for high diastereoselectivity in the creation of new stereocenters. ub.edu

Biocatalysis: Enzymes are highly selective natural catalysts that can be used to perform reactions with excellent enantio- and regioselectivity under mild conditions. nih.gov For instance, enzymatic resolutions or asymmetric reductions of keto-ester precursors can provide chiral building blocks for the synthesis of dodecadienoate analogs.

The development of these asymmetric methods is critical for producing specific, biologically active enantiomers of dodecadienoate analogs, enabling more precise studies of their structure-activity relationships and leading to more effective and targeted applications. researchgate.netsmolecule.com

Synthesis of Structurally Related Methyl Dodecadienoates and Analogs

Preparation of Other Geometric Isomers (e.g., (2E,4Z)-dodecadienoates)

The biological activity of dodecadienoates can be highly dependent on the geometry of the conjugated double bonds. While the (2E,4E) isomer is often the most active, other geometric isomers, such as the (2E,4Z) and (2Z,4E) isomers, are also of significant interest for comparative biological studies and as synthetic intermediates. acs.orgacs.org The stereoselective synthesis of these isomers requires precise control over the formation of the double bonds.

A common strategy involves the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification, which can provide control over the E/Z geometry of the newly formed double bond based on the reaction conditions and the nature of the ylide and aldehyde. For example, the synthesis of methyl (2E,4Z)-decadienoate, a related pear ester pheromone, has been achieved with high stereospecificity using arsenic ylides or through multi-step sequences that control the geometry at each stage. researchgate.net

One general method for preparing pure (2Z,4E) isomers involves the condensation of dialkyl 3-methylglutaconates with an appropriate aldehyde. researchgate.netacs.org The resulting diacids can be selectively decarboxylated to afford the pure (2Z,4E) isomer. This isomer can then be used as is or can be equilibrated to the more stable (2E,4E) form using catalysts like benzenethiol (B1682325). researchgate.netacs.org This process allows for the isolation of the (2Z,4E) isomer and also provides a pathway for its conversion to the (2E,4E) isomer if desired.

The table below summarizes synthetic approaches for different geometric isomers of dodecadienoates and related compounds.

| Isomer | Synthetic Method | Key Features | Reference(s) |

| (2Z,4E)-Dodecadienoates | Condensation of dialkyl 3-methylglutaconates followed by decarboxylation. | Yields pure (2Z,4E) isomer which can be isolated. | researchgate.net, acs.org |

| (2E,4Z)-Dodecadienoates | Multi-step synthesis using arsenic ylides or palladium-catalyzed reactions. | High stereospecificity (≥95%). | researchgate.net |

| (2E,4E)-Dodecadienoates | Isomerization of (2Z,4E) isomers using benzenethiol as a catalyst. | Equilibration leads to the more thermodynamically stable (2E,4E) isomer. | researchgate.net, acs.org |

| (2Z,4E)-Fluoro-dodecadienoates | Reformatsky-type reaction with methyl fluorodichloroacetate. | Introduces fluorine at the C2 position with (Z) geometry. | prepchem.com |

These stereoselective syntheses are essential for accessing the full range of geometric isomers, enabling a deeper understanding of how double bond configuration impacts the chemical and biological properties of these compounds.

Derivatization to Biologically Relevant Scaffolds (e.g., Dodecadienoic Amides)

The methyl ester functionality in this compound serves as a convenient handle for derivatization into other biologically relevant scaffolds, most notably amides. The conversion of esters to amides, known as aminolysis, can broaden the structural diversity and modulate the biological activity of the parent compound. Dodecadienoic amides are of interest as potential insecticides, pheromones, or other bioactive molecules.

The direct reaction of an ester with an amine is often a sluggish process. google.com However, several efficient methods have been developed to facilitate this transformation. One approach involves the use of alkali metal amidoboranes, such as sodium aminoborane (B14716983) (NaNH₂BH₃). nih.gov This reagent reacts readily with esters, including α,β-unsaturated esters, at room temperature to produce the corresponding primary amides in high yields. nih.gov The reaction is generally fast, often completing within minutes. nih.gov

Another strategy is the use of catalysts to promote the aminolysis reaction. Diols, particularly ethylene (B1197577) glycol, have been found to catalyze the reaction between esters and amines, allowing for the synthesis of amides under reflux conditions. google.com This method is advantageous due to the low cost and environmental friendliness of the catalyst.

Oxidative amidation provides an alternative route, starting from an aldehyde precursor rather than the ester. In this approach, an aldehyde can be reacted directly with an amine in the presence of an oxidant and a catalyst, such as a copper salt, to form the amide bond. organic-chemistry.org

The versatility of the synthetic routes leading to this compound often allows for the direct synthesis of amides by using an appropriate amine in the final step instead of methanol (B129727). Synthetic strategies have been designed to be flexible enough to produce a variety of esters, thioesters, and amides, demonstrating the planned derivatization of the carboxyl group. acs.org

The table below outlines various methods for the synthesis of amides from esters.

| Method | Reagents/Catalyst | Conditions | Key Features | Reference(s) |

| Amidoborane Aminolysis | NaRNHBH₃ (R = H, Me) | THF, Room Temperature | Fast reaction time (5 min), high yields for primary and secondary amides. | nih.gov |

| Catalytic Aminolysis | Amine, Ethylene Glycol | Reflux | Utilizes an inexpensive and environmentally friendly catalyst. | google.com |

| Oxidative Amidation (from aldehyde) | Aldehyde, Amine HCl salt, t-BuOOH, Copper catalyst | Varies | Bypasses the ester intermediate, forming the amide from the aldehyde precursor. | organic-chemistry.org |

| Direct Synthesis | Amine (in place of alcohol in final esterification step) | Varies by core synthesis | Allows for planned synthesis of amides as part of the main synthetic sequence. | acs.org |

These derivatization strategies are crucial for creating libraries of structurally related compounds, enabling the exploration of structure-activity relationships and the development of new functional molecules.

Analytical Techniques and Structural Elucidation in Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of methyl (2E,4E)-dodeca-2,4-dienoate. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for determining the precise stereochemistry of the conjugated double bonds, while Mass Spectrometry (MS) confirms the molecular weight and provides insights into its fragmentation patterns. Infrared (IR) spectroscopy complements these techniques by identifying the characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information for confirming the carbon framework and, most importantly, for assigning the stereochemistry of the C2-C3 and C4-C5 double bonds.

In the ¹H NMR spectrum, the protons attached to the conjugated double bonds (H2, H3, H4, and H5) exhibit characteristic chemical shifts and coupling constants that are diagnostic of the (2E,4E) configuration. The coupling constant (J-value) between the vinyl protons H2 and H3, and between H4 and H5, is typically in the range of 15 Hz, which is indicative of a trans (E) geometry. The chemical shifts of these protons are influenced by their position within the conjugated system and the presence of the ester group.

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for the carbonyl carbon of the ester group, the two pairs of sp² hybridized carbons of the conjugated diene system, the methoxy (B1213986) carbon, and the carbons of the saturated alkyl chain. The chemical shifts of the olefinic carbons are particularly informative for confirming the (2E,4E) stereochemistry.

| ¹H NMR Data of Ethyl (2E,4E)-2-methyldodeca-2,4-dienoate | |

|---|---|

| Chemical Shift (δ) ppm | Assignment |

| 7.16 (1H, d, J = 12 Hz) | Olefinic Proton |

| 6.33 (1H, ddt, J = 15, 12, 2 Hz) | Olefinic Proton |

| 6.08 (1H, dt, J = 15, 7 Hz) | Olefinic Proton |

| 4.20 (2H, q, J = 7 Hz) | -OCH₂- |

| 2.18 (2H, dt, J = 7, 7 Hz) | Allylic -CH₂- |

| 1.93 (3H, s) | -CH₃ (on double bond) |

| 1.47–1.39 (2H, m) | Alkyl -CH₂- |

| 1.38–1.28 (8H, m) | Alkyl -CH₂- |

| 0.88 (3H, t, J = 7 Hz) | Terminal -CH₃ |

| ¹³C NMR Data of Ethyl (2E,4E)-2-methyldodeca-2,4-dienoate | |

|---|---|

| Chemical Shift (δ) ppm | Assignment |

| 168.9 | C=O |

| 143.4 | Olefinic Carbon |

| 138.8 | Olefinic Carbon |

| 126.1 | Olefinic Carbon |

| 125.2 | Olefinic Carbon |

| 60.6 | -OCH₂- |

| 33.5 | Allylic -CH₂- |

| 32.0, 29.4, 29.3, 29.2 | Alkyl -CH₂- |

| 22.8 | Alkyl -CH₂- |

| 14.5, 14.3, 12.7 | -CH₃ |

It is important to note that for this compound, the signals corresponding to the ethyl group (-OCH₂- and the terminal -CH₃) would be replaced by a single signal for the methoxy group (-OCH₃) around 3.7 ppm in the ¹H NMR and around 51 ppm in the ¹³C NMR spectrum. wiley-vch.de

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₃H₂₂O₂).

Electron ionization (EI) mass spectrometry typically leads to extensive fragmentation of long-chain fatty acid methyl esters. While the molecular ion peak (M⁺) may be weak or absent, the fragmentation pattern provides valuable structural information. Characteristic fragments for this class of compounds include the loss of the methoxy group (-OCH₃) and cleavage at various points along the alkyl chain. The conjugated diene system also influences the fragmentation, leading to specific resonance-stabilized cations.

For instance, in the GC-MS analysis of a related compound, methyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate, characteristic fragment ions are observed that help in its identification. nih.gov While a specific mass spectrum for this compound is not detailed in the available literature, analogous fragmentation patterns would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The IR spectrum provides clear evidence for the presence of the α,β-unsaturated ester and the conjugated diene system.

Key characteristic absorption bands in the IR spectrum include:

A strong absorption band around 1720-1715 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated ester.

Absorption bands in the region of 1650-1600 cm⁻¹ due to the C=C stretching vibrations of the conjugated diene system.

A strong band around 1250-1100 cm⁻¹ for the C-O stretching of the ester group.

An absorption band around 990 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration of a trans double bond, which helps to confirm the (E,E) configuration.

For the analogous ethyl (2E,4E)-2-methyldodeca-2,4-dienoate, a strong C=O stretch is reported at 1706 cm⁻¹. wiley-vch.de

| Characteristic IR Absorption Bands for this compound (Anticipated) | |

|---|---|

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1715 | C=O stretch (conjugated ester) |

| ~1640 & ~1615 | C=C stretch (conjugated diene) |

| ~1250 | C-O stretch (ester) |

| ~990 | C-H out-of-plane bend (trans C=C) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or natural extracts and for the assessment of its purity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. In a GC system, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification.

The retention time of the compound is a characteristic feature under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). For instance, in an analysis of Boswellia essential oil, "(2E,4E)-Methyl dodeca-2,4-dienoate" was identified with a retention index of 1209 on a ZB-5MS column. globaljournals.org The mass spectrum obtained from the MS detector provides confirmation of the compound's identity, as discussed in the previous section. GC-MS is particularly useful for identifying minor components in complex mixtures and for assessing the isomeric purity of the diene system.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used for the separation of fatty acid esters. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

HPLC is particularly valuable for the quantitative analysis of this compound, often using a UV detector set at a wavelength where the conjugated diene system exhibits maximum absorbance (typically around 230-260 nm). A validated HPLC method for the related compound methoprene (B1676399) (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate) utilizes a gradient of acetonitrile (B52724) and water with UV detection at 210 and 254 nm. researchgate.netnih.gov

Application of Urea (B33335) Inclusion Complexes for Isomeric Purification Strategies

The synthesis of dienoic esters like methyl dodeca-2,4-dienoate often results in a mixture of geometric isomers, namely (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The separation of these isomers is crucial for obtaining a pure, biologically active compound. One effective method for this purification is the use of urea inclusion complexes.

Urea, in the presence of certain linear organic molecules, can crystallize to form a hexagonal lattice with a channel-like structure. Guest molecules that fit sterically within these channels become incorporated into the crystal, forming an inclusion complex. The formation of these complexes is highly dependent on the shape and size of the guest molecule.

In the context of methyl dodeca-2,4-dienoate isomers, the more linear (2E,4E) isomer is more readily included in the urea crystal lattice compared to its less linear (Z)-isomers. google.com This difference in inclusion capability forms the basis for their separation. Research has demonstrated that urea inclusion complexes are instrumental in the final purification steps of all four isomers of methyl 2,4-decadienoate, achieving isomeric purities of 99%. researchgate.netresearchgate.net

The process generally involves dissolving the isomeric mixture in a solvent like methanol (B129727) and adding urea. Upon cooling, the urea crystallizes, selectively including the (2E,4E) isomer. The resulting solid complex is then separated by filtration. The included ester can be recovered by dissolving the complex in water and extracting the organic compound. While effective, this method may require multiple iterations to achieve high purity, as the selectivity is not always absolute. google.com

| Isomer | Linearity | Inclusion in Urea Complex |

| (2E,4E)-dodeca-2,4-dienoate | High | Readily Included |

| (2E,4Z)-dodeca-2,4-dienoate | Lower | Less Readily Included |

| (2Z,4E)-dodeca-2,4-dienoate | Lower | Less Readily Included |

| (2Z,4Z)-dodeca-2,4-dienoate | Low | Not Readily Included |

Advanced Methods for Stereochemical Analysis

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of a molecule's function. For a compound like this compound, which can exist as different stereoisomers, advanced analytical methods are necessary to determine its exact configuration.

Chiral Chromatography Techniques for Enantiomeric Separation

While this compound itself is not chiral, derivatives of dodecadienoates can be. For the separation of enantiomers (non-superimposable mirror images) of such chiral derivatives, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

High-performance liquid chromatography (HPLC) with a chiral column is a common application. For instance, the enantiomeric purities of synthetic beetle pheromones, which are structurally related to dodecadienoates, have been determined by HPLC analysis of their derivatives. researchgate.net This involves derivatizing the compound with a chiral reagent to form diastereomers, which can then be separated on a standard chromatography column, or directly separating the enantiomers on a chiral column.

Spectroscopic Methods for Absolute Configuration Determination

Spectroscopic methods are indispensable for elucidating the absolute configuration of chiral molecules. While direct determination for this compound is not applicable due to its achirality, these techniques are vital for related chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for determining the geometric isomerism (E/Z configuration) of the double bonds in methyl dodeca-2,4-dienoate. researchgate.netresearchgate.net The coupling constants between protons on the double bonds and the chemical shifts of the carbons are distinct for each isomer, allowing for their unambiguous identification.

For determining the absolute configuration of chiral centers, specialized NMR techniques using chiral shift reagents or the synthesis of derivatives with known stereochemistry can be employed. Additionally, chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute configuration of chiral molecules by measuring their differential absorption or rotation of circularly polarized light.

| Analytical Technique | Application for this compound and its Isomers |

| Urea Inclusion Complexation | Purification of the (2E,4E) isomer from other geometric isomers. google.comresearchgate.netresearchgate.net |

| Chiral Chromatography (HPLC) | Separation of enantiomers of chiral derivatives. researchgate.net |

| ¹H and ¹³C NMR Spectroscopy | Determination of geometric isomerism (E/Z configuration). researchgate.netresearchgate.net |

| Mass Spectrometry | Confirmation of molecular weight and structural isomers. researchgate.netresearchgate.net |

Investigation of Biological Activities and Molecular Mechanisms

Juvenile Hormone (JH) Agonism and Mimicry Research

Juvenile hormones (JHs) are a group of sesquiterpenoid hormones that play a crucial role in regulating a wide array of physiological processes in insects, including development, metamorphosis, reproduction, and diapause. Compounds that mimic the action of JH, known as JH analogs (JHAs) or juvenoids, have been extensively studied for their potential as insect growth regulators (IGRs) in pest management. Methyl (2E,4E)-dodeca-2,4-dienoate belongs to a class of acyclic terpenoids that have demonstrated JH activity.

Comparative Studies with Known JH Analogs (e.g., Methoprene (B1676399), Kinoprene)

While direct comparative bioassay data for this compound against widely used JH analogs like methoprene and kinoprene (B1673650) is not extensively detailed in publicly available literature, inferences can be drawn from studies on structurally similar compounds. Research on a related group of compounds, the alkyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoates, has been pivotal in understanding the JH activity of 2,4-dienoate structures.

Methoprene and kinoprene are highly active IGRs that have been successfully commercialized. Their structures, particularly the terpenoid backbone and the ester group, share similarities with this compound. However, a key difference lies in the substitution pattern of the carbon chain. For instance, methoprene possesses a methoxy (B1213986) group at the C11 position and a branched methyl group at C7 and C11, which are absent in the straight-chain dodecadienoate structure. These structural variations are known to significantly influence the biological activity and species-specificity of JHAs. The activity of these analogs is often evaluated through bioassays on various insect species, such as the yellow mealworm (Tenebrio molitor), the housefly (Musca domestica), and mosquitoes (Aedes aegypti).

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The biological activity of JHAs is intimately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate the molecular features that are essential for potent JH activity. For the class of 2,4-dienoates, several key structural aspects have been identified as being critical for their function.

A significant study modeled the JH activity of one hundred and eighty 2,4-dienoates using topological and geometrical molecular descriptors. This quantitative structure-activity relationship (QSAR) analysis revealed that the chemical nature of the ligand, rather than just its shape, is paramount for bioactivity. The most influential molecular descriptors were found to be atom pairs containing heteroatoms and topochemical descriptors. This suggests that the presence and arrangement of atoms with differing electronegativity, such as the oxygen atoms in the ester group of this compound, are critical for interaction with the JH receptor.

Furthermore, research on the closely related alkyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoates has provided additional SAR insights. These studies have explored variations in the ester function and the carbon chain, demonstrating that modifications to these parts of the molecule can have a profound impact on JH activity. The stereochemistry of the double bonds, in this case, the (2E,4E) configuration, is also a crucial determinant of biological activity.

Computational Approaches in JH Receptor Binding: 3D QSAR, CoMFA, CoMSIA

To gain a deeper understanding of the molecular interactions between JH agonists and their target receptor, computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are employed. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for developing predictive models of ligand-receptor binding.

Studies on a diverse set of 86 JH agonists have utilized CoMFA and CoMSIA to create pharmacophore models that define the essential steric and electrostatic features of a potent JH agonist. thegoodscentscompany.com These models have revealed that the most active compounds typically possess an electronegative atom, such as oxygen or nitrogen, at both ends of the molecule. thegoodscentscompany.com In the case of this compound, the oxygen atoms of the methyl ester group would fulfill this requirement at one end of the molecule. The contour maps generated from these analyses provide a visual representation of the regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential enhances activity. This information is invaluable for the rational design of novel and more effective JHAs.

Molecular Determinants of Biological Action and Ligand-Receptor Interactions

The biological effects of JH and its analogs are mediated through their binding to a specific intracellular juvenile hormone receptor. The current understanding points to a member of the basic helix-loop-helix (bHLH)-Per-Arnt-Sim (PAS) family of transcription factors, known as Methoprene-tolerant (Met), as a key component of the JH receptor.

Antimicrobial and Antifungal Activity Studies

Evaluation of Efficacy against Specific Microbial Strains

A thorough review of the available scientific literature reveals a lack of studies specifically investigating the antimicrobial and antifungal properties of this compound. While research into the antimicrobial activities of various other chemical compounds, including other esters and natural product extracts, is extensive, specific data on the efficacy of this compound against particular bacterial or fungal strains is not present in the reviewed literature. Therefore, no definitive statements can be made regarding its potential as an antimicrobial or antifungal agent at this time.

Proposed Mechanisms of Antimicrobial and Antifungal Action

Currently, there is no publicly available scientific literature detailing the antimicrobial or antifungal properties of this compound. Consequently, no mechanisms of action have been proposed or investigated for this specific compound.

Anti-inflammatory Properties and Cellular Signaling Investigations

No studies were found that investigated the anti-inflammatory potential of this compound.

Exploration in In Vitro and In Vivo Models for Inflammation Research

There is no available research documenting the use of this compound in in vitro or in vivo models for inflammation research. Standard models used to test other compounds, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells or carrageenan-induced paw edema in rodents, have not been reported in the context of this specific ester.

Modulation of Specific Cellular Pathways and Signaling Cascades by the Compound

As there are no primary studies on the anti-inflammatory activity of this compound, there is no information regarding its potential effects on cellular signaling pathways, such as the NF-κB or MAPK signaling cascades, which are commonly associated with inflammation.

Potential Roles in Insect Physiology and Behavior Beyond JH Agonism

While related compounds (specifically, esters with a deca- instead of a dodeca- chain) are known to act as insect pheromones, no specific research was found concerning the role of this compound in insect physiology or behavior.

Olfactory Receptor Interactions and Chemoreception Mechanisms

There is no available data on the interaction of this compound with insect olfactory receptors or its role in chemoreception. While the general function of insect odorant receptors and ionotropic receptors is well-documented, the specific binding properties and behavioral outcomes related to this compound have not been reported.

Future Research Directions and Translational Perspectives

Exploration of Novel Biosynthetic Pathways and Their Genetic Basis

While the complete biosynthetic pathway of methyl (2E,4E)-dodeca-2,4-dienoate in most organisms is not fully elucidated, research into related compounds provides a foundation for future investigations. The biosynthesis of similar polyketides, such as the spirotetronate abyssomicin C, involves complex enzymatic transformations. bris.ac.uk Understanding the genetic basis of these pathways is crucial for harnessing them for biotechnological production. Future research should focus on identifying and characterizing the specific genes and enzymes, like polyketide synthases (PKS) and tailoring enzymes, responsible for the assembly and modification of the dodeca-2,4-dienoate backbone. Isotopic labeling experiments could be instrumental in tracing the origins of the carbon skeleton and the formation of the conjugated double bonds. iu.edu For instance, studies on the biosynthesis of other insect pheromones and natural products have successfully utilized such techniques to unravel complex pathways. iu.edu

Development of Advanced Stereoselective and Sustainable Synthetic Methodologies

The precise stereochemistry of this compound is critical for its biological activity. Therefore, the development of advanced stereoselective synthetic methods is a key area of research. Current synthetic routes often involve multi-step processes. researchgate.netresearchgate.net Future methodologies should aim for higher efficiency, stereoselectivity, and sustainability.

Promising approaches include the use of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions and ruthenium-based metathesis, to construct the diene system with high geometric control. researchgate.netresearchgate.net The Horner-Wadsworth-Emmons reaction has also been employed for the synthesis of related (2E,4E)-dienoates. nih.gov Furthermore, exploring biocatalytic and chemoenzymatic strategies could offer more environmentally friendly and highly selective alternatives to traditional chemical synthesis.

Table 1: Selected Stereoselective Synthetic Approaches for Dienoates

| Method | Key Features | Reference |

| Horner-Wadsworth-Emmons Reaction | Utilizes phosphonate (B1237965) reagents to form E-olefins with high stereoselectivity. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Enables the formation of carbon-carbon bonds with good control over alkene geometry. | researchgate.net |

| Alumina-Catalyzed Rearrangement | Thermal rearrangement of β-allenic esters to (2E,4Z)-dienoic esters with high stereoselectivity. | researchgate.net |

Deeper Elucidation of Biological Targets and Precise Molecular Mechanisms of Action

This compound and its analogs have been shown to act as insect growth regulators, mimicking the action of juvenile hormone (JH). nih.govpnas.org Juvenile hormones are crucial for regulating development, reproduction, and other physiological processes in insects. pnas.orgplos.org The molecular target for many JH analogs is believed to be the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS family of transcriptional regulators. pnas.org

Future research should focus on a deeper understanding of the interaction between this compound and its specific molecular targets. This includes:

Receptor Binding Studies: Competitive ligand-binding assays can determine the affinity of the compound for its receptor. pnas.org

Structural Biology: X-ray crystallography or cryo-electron microscopy could reveal the precise binding mode of the compound within the receptor's ligand-binding pocket.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to treatment can help to identify downstream signaling pathways and physiological effects.

Understanding these molecular mechanisms is essential for designing more potent and selective analogs.

Application of the Compound's Research in Integrated Pest Management (IPM) Strategies

The juvenile hormone-like activity of this compound and its derivatives, such as hydroprene (B1673459), makes them valuable tools for Integrated Pest Management (IPM). nih.govpnas.org These compounds can disrupt the normal development of insect pests, offering a more targeted and potentially more environmentally benign approach than broad-spectrum insecticides.

Future research in this area should focus on:

Field Trials: Evaluating the efficacy of this compound formulations against specific pest species in real-world agricultural or urban settings.

Resistance Management: Investigating the potential for insects to develop resistance to this compound and developing strategies to mitigate this risk. pnas.org The discovery of the Met gene, which confers resistance to methoprene (B1676399), highlights the importance of this research area. pnas.org

Kairomonal Effects: The related ethyl (2E,4Z)-deca-2,4-dienoate is a known kairomone for the codling moth, attracting both males and females. ebi.ac.uk Investigating whether this compound has similar properties could lead to its use in monitoring and trapping applications.

Design of New Biologically Active Analogs Based on Comprehensive Structure-Activity Relationships

Systematic modification of the chemical structure of this compound can lead to the discovery of new analogs with improved biological activity, selectivity, and physicochemical properties. Comprehensive structure-activity relationship (SAR) studies are crucial for this endeavor.

Table 2: Examples of Structural Modifications for SAR Studies

| Modification Site | Examples of Modifications | Potential Impact |

| Alkyl Chain | Varying chain length, introducing branching or unsaturation | Altering lipophilicity and binding affinity |

| Diene System | Changing the geometry (E/Z isomerism), shifting the position of double bonds | Affecting the overall conformation and receptor fit |

| Ester Group | Replacing the methyl group with other alkyl or aryl groups, converting to an amide | Modifying stability, solubility, and bioavailability |

Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) analysis, can be powerful tools to guide the design of new analogs by building predictive models of biological activity. plos.orgnih.gov These models can help to prioritize which new compounds to synthesize and test, accelerating the discovery of novel and more effective biologically active molecules.

Q & A

Q. What synthetic methodologies are commonly employed to prepare methyl (2E,4E)-dodeca-2,4-dienoate?

Answer: The compound can be synthesized via stereoselective cross-coupling reactions such as the Stille coupling between vinyl iodides and stannanes, which preserves the (E,E)-configuration . Esterification of (2E,4E)-dodeca-2,4-dienoic acid with methanol under acid catalysis is another approach. Characterization typically involves NMR (e.g., δ 126–141 ppm for conjugated diene carbons) and HRMS to confirm molecular ion peaks .

Q. How can researchers verify the stereochemical purity of this compound?

Answer: NOESY NMR is critical for confirming spatial proximity of protons in the conjugated diene system. For crystalline derivatives, X-ray crystallography (using SHELX programs) provides unambiguous stereochemical assignments. Comparative analysis with literature NMR shifts for (E,E)-configured dienoates is also recommended .

Q. What are the key stability concerns for this compound under experimental conditions?

Answer: The conjugated diene system is susceptible to photooxidation and thermal isomerization . Storage under inert gas (e.g., N) at −20°C in amber vials is advised. UV-Vis monitoring (λ~230–270 nm for diene absorption) can detect degradation intermediates like oxo- or hydroxylated derivatives .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity in synthetic routes to this compound?

Answer: Catalyst choice (e.g., Pd vs. Cu), solvent polarity, and temperature critically affect stereochemical outcomes. For example, polar aprotic solvents (DMF, THF) favor retention of (E,E)-configuration in Stille couplings, while protic solvents may promote isomerization. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR .

Q. What enzymatic systems interact with this compound, and what are the mechanistic implications?

Answer: Hydrolases such as EC 3.7.1.13 (2-hydroxy-6-oxohexa-2,4-dienoate hydrolase) can cleave structurally similar dienoates via nucleophilic attack on the ester carbonyl. Computational modeling (DFT) of enzyme-substrate interactions can predict regioselectivity and transition states .

Q. How can photodegradation pathways of this compound be differentiated under UV/TiO2_22 vs. UV-Vis/Bi2_22WO6_66 systems?

Answer: LC-HRMS and isotopic labeling (e.g., ) reveal distinct oxidative pathways:

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

Answer: Discrepancies often arise from solvent effects (e.g., CDCl vs. DMSO-d) or impurities. Cross-validate data using 2D NMR (HSQC, HMBC) and reference databases like NIST Chemistry WebBook. Systematic reviews (following COSMOS-E guidelines) can resolve conflicting literature claims .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological studies involving this compound?

Answer: Nonlinear regression models (e.g., Hill equation) are preferred for EC/IC determination. For meta-analyses combining heterogeneous datasets, random-effects models with I statistics quantify variability .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize transition-state geometries and predict frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Software like Gaussian or ORCA paired with SHELX for crystallographic validation enhances accuracy .

Data Presentation Standards

Q. What are the best practices for reporting synthetic yields and purity of this compound in publications?

Answer: Follow ICMJE guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.